Acetaldehyde, chloro-, hemihydrate

Description

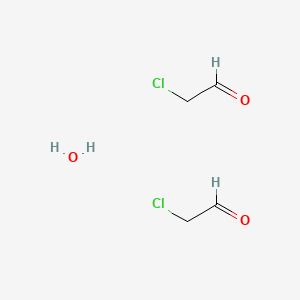

Acetaldehyde, chloro-, hemihydrate (CAS synonyms: 2-chloroacetaldehyde, 2-chloroethanal, α-chloroacetaldehyde) is the hemihydrate form of 2-chloroacetaldehyde, with the chemical formula Cl-CH₂-CHO·0.5H₂O . It is formed in dilute aqueous solutions under acidic conditions, as evidenced by nuclear magnetic resonance (NMR) studies showing sharp methyl doublet signals even at elevated hydrochloric acid concentrations (0.02–0.20 M) . This stability contrasts with unsubstituted acetaldehyde hydrate, whose NMR signals collapse at lower acid concentrations (~0.06 M HCl), suggesting stronger hydration kinetics or structural resilience in the chloro-substituted derivative . Historically, hemihydrates of aliphatic aldehydes, such as n-heptanal and acetaldehyde, have been documented, with Colles (early 20th century) likely isolating acetaldehyde hemihydrate at low temperatures (−95°C) .

Properties

CAS No. |

6058-19-1 |

|---|---|

Molecular Formula |

C4H8Cl2O3 |

Molecular Weight |

175.01 g/mol |

IUPAC Name |

2-chloroacetaldehyde;hydrate |

InChI |

InChI=1S/2C2H3ClO.H2O/c2*3-1-2-4;/h2*2H,1H2;1H2 |

InChI Key |

ICJYBWMKWKROSO-UHFFFAOYSA-N |

Canonical SMILES |

C(C=O)Cl.C(C=O)Cl.O |

Origin of Product |

United States |

Mechanism of Action

Chloroacetaldehyde is a highly electrophilic reagent and a potent alkylating agent. It reacts with macromolecules, leading to its genotoxic and irritant effects. The compound’s aldehyde group facilitates nucleophilic addition reactions, while the chloromethyl group enables nucleophilic substitutions .

Comparison with Similar Compounds

Dichloroacetaldehyde Hydrate

Structure and Hydration: Dichloroacetaldehyde hydrate (C(=O)C(Cl)Cl·H₂O) is a 1:1 hydrate with two chlorine substituents on the alpha carbon, compared to the mono-chloro and hemihydrate (0.5:1 H₂O) structure of acetaldehyde, chloro-, hemihydrate . Reactivity and Stability: The dichloro derivative’s higher chlorine content may increase electron-withdrawing effects, altering reactivity in nucleophilic additions or oxidation. Toxicity: Chloro-substituted aldehydes generally exhibit higher toxicity than unsubstituted analogs. While β-chloro substitution in cinnamaldehyde derivatives increases toxicity due to steric hindrance, α-chloro substitution in 2-chloroacetaldehyde may enhance reactivity toward biomolecules, though specific LD₅₀ data remain unquantified .

Acetaldehyde Hemihydrate (Unsubstituted)

Hydrate Stability : Unsubstituted acetaldehyde hemihydrate (CH₃CHO·0.5H₂O) collapses under mild acidic conditions (0.06 M HCl), whereas the chloro derivative remains stable up to 0.20 M HCl. This difference highlights the stabilizing influence of chlorine substitution on the hydrate structure .

Physical Properties : Hemihydrates of aliphatic aldehydes (e.g., n-decanal) melt between −40°C and 25°C, though exact data for chloroacetaldehyde hemihydrate are unreported .

Formaldehyde and Other Aldehydes

Toxicity and Carcinogenicity: Formaldehyde (Group 1 carcinogen) and acetaldehyde (Group 2B) are more extensively studied. Chloroacetaldehyde’s toxicity profile is less defined but likely exceeds acetaldehyde’s due to chlorine’s electrophilic enhancement . Flammability: Low-molecular-weight aldehydes (e.g., formaldehyde, acetaldehyde) are highly flammable. Chloro substitution may reduce flammability by acting as a flame retardant, though this remains untested for chloroacetaldehyde hemihydrate .

Acetaldehyde Sodium Bisulfite Hemihydrate

Applications : This derivative (CH₃CH(OH)SO₃Na·0.5H₂O) is used to generate pure acetaldehyde and in organic synthesis. Its hemihydrate form demonstrates stability in aqueous solutions, contrasting with the parent compound’s volatility .

Data Tables

Table 1: Structural and Functional Comparison of Selected Aldehydes

Table 2: Hemihydrate Variants and Formation Conditions

Research Findings and Implications

- Toxicity Mechanisms : While β-chloro substitution in aromatic aldehydes increases toxicity via steric hindrance, α-chloro substitution in aliphatic aldehydes may enhance electrophilicity, promoting DNA or protein adduct formation .

- Industrial Relevance : Hemihydrate forms (e.g., sodium bisulfite derivative) are critical in synthesis, offering controlled release of reactive aldehydes .

Chemical Reactions Analysis

Nucleophilic Substitution and Addition Reactions

The α-chlorine atom and carbonyl group enable dual reactivity:

-

Nucleophilic substitution : The chlorine is displaced by nucleophiles (e.g., amines, thiols) due to the electron-withdrawing carbonyl group .

-

Carbonyl addition : Nucleophiles (e.g., water, alcohols) add to the electrophilic carbonyl carbon, forming hydrates or hemiacetals .

Example : Reaction with thiourea forms 2-aminothiazoles, a precursor to sulfathiazole:

Condensation and Cyclization Reactions

Chloroacetaldehyde’s bifunctionality drives heterocycle formation:

-

Aldol condensation : Forms α,β-unsaturated aldehydes (e.g., trans-but-2-enal) .

-

Pharmaceutical synthesis : Serves as a building block for:

Mechanism : Cyclization with amines or thiols under basic/acidic conditions yields fused imidazole or thiazole rings .

Alkylation and DNA Adduct Formation

Chloroacetaldehyde alkylates nucleobases, forming mutagenic adducts:

-

Reaction with adenosine : Produces 1,N⁶-ethenoadenosine (cyclic imidazole derivative) .

-

Reaction with cytidine : Forms 3,N⁴-ethenocytidine, linked to genotoxicity .

| Nucleobase | Adduct Structure | Biological Impact |

|---|---|---|

| Adenosine | 1,N⁶-ethenoadenosine | Mutagenic lesions |

| Cytidine | 3,N⁴-ethenocytidine | DNA crosslinking |

Enzymatic Oxidation and Metabolism

In vivo, chloroacetaldehyde undergoes enzymatic oxidation:

Key enzymes :

-

Aldehyde dehydrogenase (ALDH3A2) : Catalyzes conversion to chloroacetic acid .

-

Glutathione conjugation : Forms S-(carboxymethyl)cysteine, a detoxification pathway .

Environmental Degradation and Stability

-

Hydrolysis : Rapid in aqueous media, forming stable hydrates .

-

Photolysis/oxidation : Resistant to atmospheric oxidation, with a half-life of ~2 days in water .

-

Biodegradation : Microbial metabolism yields chloroethanol and chloroacetic acid .

Industrial and Prebiotic Relevance

Q & A

Basic Research Questions

Q. How can chloroacetaldehyde hemihydrate formation be characterized under varying hydrochloric acid concentrations?

- Methodological Approach : Use nuclear magnetic resonance (NMR) spectroscopy to monitor methyl group splitting patterns in acetaldehyde solutions. At low HCl concentrations (0.02–0.20 M), observe sharp doublets at δ 8.6 ppm, indicative of hemihydrate stability. Compare experimental spectra with theoretical models to confirm reversible hydration dynamics. Collapse of doublets at higher acid concentrations (e.g., 1 M HCl) suggests destabilization of the hemihydrate structure .

Q. What spectroscopic techniques are suitable for identifying chloroacetaldehyde hemihydrate in aqueous solutions?

- Methodological Approach : Employ H-NMR and infrared (IR) spectroscopy. Key NMR signals include a sharp doublet at δ 8.6 ppm for the hemihydrate methyl group, distinct from free acetaldehyde (δ 9.5–10.0 ppm). IR analysis of O–H stretching (3200–3600 cm) and C=O vibrations (~1700 cm) can differentiate hydrated and non-hydrated forms .

Q. What are the primary health hazards associated with chloroacetaldehyde hemihydrate in laboratory settings?

- Methodological Approach : Conduct cytotoxicity assays using mammalian cell lines (e.g., FACS-based sensitivity tests). Expose cells to graded concentrations (0–10 mM) for 30–60 minutes, followed by colony-forming assays. Measure DNA damage via comet assays or homologous recombination repair analysis, as acetaldehyde derivatives are known to form DNA adducts and crosslinks .

Advanced Research Questions

Q. How can regression analysis improve quantitative determination of hemihydrate content in complex mixtures?

- Methodological Approach : Collect 75+ datasets pairing hemihydrate content (via complexometric titration) with physicochemical properties (e.g., setting time in gypsum blends). Apply linear regression models to correlate variables, ensuring R > 0.95. Validate with X-ray fluorescence (XRF) or thermogravimetric analysis (TGA) to confirm accuracy .

Q. How to resolve contradictions in metabolic studies where acetaldehyde peaks precede ethanol in pharmacokinetic data?

- Methodological Approach : Investigate non-enzymatic pathways, such as microbial acetaldehyde production in upper airways. Design controlled trials with breath gas chromatography to exclude pre-existing ethanol contamination. Use physiologically-based pharmacokinetic (PBPK) models to simulate absorption delays, accounting for inter-subject variability (e.g., ALDH2 polymorphisms) .

Q. What experimental designs address reversibility of acetaldehyde condensation products in oxidation studies?

- Methodological Approach : Use isotopic labeling (C-acetaldehyde) to track reversible binding with nucleophiles (e.g., SO, thiols). Employ HPLC-MS to quantify free vs. bound forms. Kinetic studies under varying pH/temperature conditions can reveal equilibrium constants for adduct formation/dissociation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.